[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine
Overview
Description
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and a methylamine group
Mechanism of Action
Target of action
Compounds in the 1,2,4-triazole class have been found to interact with a variety of biological targets. For example, some derivatives have shown inhibitory activity against influenza A .
Mode of action
The mode of action can vary greatly depending on the specific derivative and target. For instance, some 1,2,4-triazole derivatives have been found to induce apoptosis in certain cell lines .
Biochemical pathways
Again, this can vary widely. Some 1,2,4-triazole derivatives have been found to affect various biochemical pathways, leading to a range of downstream effects .
Result of action
The molecular and cellular effects can vary. For example, some 1,2,4-triazole derivatives have been found to induce apoptosis in certain cell lines .
Biochemical Analysis
Biochemical Properties
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine plays a significant role in biochemical reactions, particularly in organic synthesis. Its nitrogen atoms exhibit high reactivity, allowing it to act as a ligand in the synthesis of metal complexes . This compound interacts with enzymes, proteins, and other biomolecules, forming stable complexes that can influence various biochemical pathways. For instance, this compound can bind to metal ions, facilitating catalytic reactions that are essential for cellular processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to changes in metabolic flux and the production of metabolites . Additionally, this compound can impact cell proliferation and apoptosis, making it a potential candidate for therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity . This interaction can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins . Additionally, this compound can form complexes with metal ions, which can further modulate its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is highly unstable and can degrade under certain conditions . Its stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways, while at high doses, it may exhibit toxic or adverse effects . Studies have shown that there is a threshold dose beyond which the compound can cause significant cellular damage and disrupt normal physiological functions . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes . The compound can influence metabolic flux and alter the levels of specific metabolites. For example, this compound can modulate the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and other biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of this compound can influence its biochemical activity and overall effectiveness .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its role in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine typically involves the reaction of 5-bromo-1H-1,2,4-triazole with formaldehyde and ammonia or a primary amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various metal catalysts. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazoles, while oxidation reactions can produce triazole N-oxides .
Scientific Research Applications
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound can be used to develop agrochemicals such as herbicides and fungicides.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and coordination complexes, which have applications in catalysis and electronic devices.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methyl-1H-1,2,4-triazole: Similar structure but lacks the methylamine group.
3-Amino-1H-1,2,4-triazole: Contains an amino group instead of a bromine atom.
1,2,4-Triazole: The parent compound without any substituents.
Uniqueness
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine is unique due to the presence of both a bromine atom and a methylamine group on the triazole ring. This dual functionality allows for diverse chemical reactivity and the potential to form a wide range of derivatives with various applications .
Properties
IUPAC Name |
(3-bromo-1H-1,2,4-triazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN4/c4-3-6-2(1-5)7-8-3/h1,5H2,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOVWMAJFNVDFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278061 | |
Record name | 5-Bromo-1H-1,2,4-triazole-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101278061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933716-41-7 | |
Record name | 5-Bromo-1H-1,2,4-triazole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933716-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1H-1,2,4-triazole-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101278061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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